molecular formula C9H19NO2 B2838676 Tert-butyl isobutylcarbamate CAS No. 365441-87-8

Tert-butyl isobutylcarbamate

Cat. No.: B2838676
CAS No.: 365441-87-8
M. Wt: 173.256
InChI Key: TXDOUCCKKNGHST-UHFFFAOYSA-N
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Description

Tert-butyl isobutylcarbamate is a chemical compound with the molecular formula C9H19NO2 . It is used in various applications including as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (-O-CO-NH-) attached to a tert-butyl group and an isobutyl group .

Scientific Research Applications

Boc-Protected Amines via Curtius Rearrangement

A study by Lebel and Leogane (2005) discusses the use of tert-butyl carbamate in the formation of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This reaction allows the formation of an acyl azide intermediate, which undergoes rearrangement to produce tert-butyl carbamate derivatives, useful in synthesizing protected amino acids (Lebel & Leogane, 2005).

Synthesis and Crystal Structure Analysis

El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate using a green method and conducted a crystal structure and Hirshfeld surface analysis. This study shows the molecular and crystallographic properties of tert-butyl carbamate derivatives, providing insights into their structural applications in chemistry (El Mestehdi et al., 2022).

Oxidation of Methyl tert-Butyl Ether (MTBE)

Research by Acero et al. (2001) investigated the oxidation of MTBE in drinking water treatment, identifying tert-butyl formate and other degradation products. This study provides insights into the reactivity and degradation pathways of tert-butyl derivatives in environmental and industrial contexts (Acero et al., 2001).

Extraction Studies of Butylcalix[4]arene Amides

Falana et al. (1998) utilized tert-butylcarbamoyl derivatives in the extraction of various oxyions from aqueous solutions. Their research demonstrates the potential of tert-butyl derivatives in applications related to environmental remediation and extraction processes (Falana et al., 1998).

Preclinical Evaluation of N-tert-Butyl Isoquine

O'Neill et al. (2009) discuss the selection and evaluation of N-tert-butyl isoquine as an antimalarial drug candidate. This study highlights the medicinal chemistry aspects and potential therapeutic applications of tert-butyl derivatives (O'Neill et al., 2009).

Hydrolysis of Bambuterol

A study by Tunek et al. (1988) on the hydrolysis of bambuterol, a bis-dimethylcarbamate prodrug of terbutaline, provides insights into the enzymatic interactions and hydrolysis mechanisms of tert-butyl carbamate derivatives in biological systems (Tunek et al., 1988).

Future Directions

Carbamates, including Tert-butyl isobutylcarbamate, have received much attention in recent years due to their potential applications in medicinal chemistry and drug discovery . They are being increasingly used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . Future research will likely continue to explore the potential uses of these compounds in various fields of medicine .

Mechanism of Action

Target of Action

Tert-butyl isobutylcarbamate, also known as tert-butyl carbamate, primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is known that the compound interacts with its target enzyme, possibly inhibiting its function

Biochemical Pathways

Given its target, it is likely to impact protein synthesis and regulation pathways . The downstream effects of these changes could include alterations in cellular functions and processes, but more research is needed to confirm this.

Result of Action

Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . Additionally, the compound’s action may also be influenced by its solubility in organic solvents .

Properties

IUPAC Name

tert-butyl N-(2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDOUCCKKNGHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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